molecular formula C14H12N2O4 B6390841 5-(3-Acetylaminophenyl)-2-hydroxyisonicotinic acid CAS No. 1261979-24-1

5-(3-Acetylaminophenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6390841
CAS No.: 1261979-24-1
M. Wt: 272.26 g/mol
InChI Key: QBMAGVZTPFIKTC-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids This compound is characterized by the presence of an acetylaminophenyl group attached to the 5-position of the isonicotinic acid core, with a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylaminophenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-nitroaniline, is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group, forming 3-aminophenyl.

    Acetylation: The amino group is acetylated using acetic anhydride to form 3-acetylaminophenyl.

    Coupling: The 3-acetylaminophenyl is then coupled with 2-hydroxyisonicotinic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylaminophenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Products include 5-(3-Acetylaminophenyl)-2-ketoisonicotinic acid or 5-(3-Acetylaminophenyl)-2-carboxyisonicotinic acid.

    Reduction: Products include 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

5-(3-Acetylaminophenyl)-2-hydroxyisonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The hydroxyl and acetylaminophenyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Aminophenyl)-2-hydroxyisonicotinic acid
  • 5-(3-Methylaminophenyl)-2-hydroxyisonicotinic acid
  • 5-(3-Chloroaminophenyl)-2-hydroxyisonicotinic acid

Uniqueness

5-(3-Acetylaminophenyl)-2-hydroxyisonicotinic acid is unique due to the presence of the acetylaminophenyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with biological targets and can influence its solubility and stability compared to similar compounds.

Properties

IUPAC Name

5-(3-acetamidophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-8(17)16-10-4-2-3-9(5-10)12-7-15-13(18)6-11(12)14(19)20/h2-7H,1H3,(H,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMAGVZTPFIKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687754
Record name 5-(3-Acetamidophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-24-1
Record name 5-(3-Acetamidophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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